A Technical Guide to the Spectroscopic Characterization of 3-Benzyl-5-methoxychromen-2-one
A Technical Guide to the Spectroscopic Characterization of 3-Benzyl-5-methoxychromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Benzyl-5-methoxychromen-2-one. These predictions are based on the analysis of similar coumarin structures and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.60 | t, J ≈ 8.0 Hz | 1H | H-7 |
| ~7.30 - 7.15 | m | 5H | Phenyl-H |
| ~6.90 | d, J ≈ 8.0 Hz | 1H | H-6 |
| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-8 |
| ~3.90 | s | 3H | OCH₃ |
| ~3.80 | s | 2H | CH₂ |
| ~7.80 | s | 1H | H-4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (C=O) |
| ~158 | C-5 |
| ~155 | C-8a |
| ~140 | C-4 |
| ~138 | Phenyl-C (ipso) |
| ~135 | C-7 |
| ~129 | Phenyl-CH |
| ~128 | Phenyl-CH |
| ~126 | Phenyl-CH |
| ~125 | C-3 |
| ~110 | C-4a |
| ~109 | C-6 |
| ~105 | C-8 |
| ~56 | OCH₃ |
| ~35 | CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (lactone) |
| ~1610, 1580, 1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (aryl ether) |
| ~1100 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 266 | [M]⁺ (Molecular Ion) |
| 238 | [M - CO]⁺ |
| 175 | [M - C₇H₇]⁺ (loss of benzyl) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 3-Benzyl-5-methoxychromen-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
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Weigh approximately 5-10 mg of the purified 3-Benzyl-5-methoxychromen-2-one.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
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¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
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2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments should be performed.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the resulting spectra.
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Calibrate the chemical shift scale to the internal standard (TMS).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
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Assign all peaks in the ¹H and ¹³C NMR spectra with the aid of the 2D NMR data.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid 3-Benzyl-5-methoxychromen-2-one directly onto the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
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Record a background spectrum of the empty ATR crystal.
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Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
Data Analysis:
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Identify the characteristic absorption bands in the spectrum.
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Correlate the observed bands with known vibrational frequencies of functional groups (e.g., C=O, C-O, C=C, aromatic and aliphatic C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole mass analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron ionization (EI) is a common ionization method for such compounds.
Sample Preparation:
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For GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
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For LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
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Direct Infusion: The sample can also be introduced directly into the ion source via a direct insertion probe.
Data Acquisition:
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Introduce the sample into the mass spectrometer.
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Ionize the sample using a suitable method (e.g., electron ionization at 70 eV).
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The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion.
Data Analysis:
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Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
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Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
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For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.
Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of a novel coumarin derivative like 3-Benzyl-5-methoxychromen-2-one.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel coumarin.
